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An In-depth Technical Guide to the Isotopic Purity of Ethyl Linoleate-¹³C₁₈

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Compound of Interest		
Compound Name:	Ethyl linoleate-13C18	
Cat. No.:	B3026068	Get Quote

This technical guide provides a comprehensive overview of the isotopic purity of Ethyl linoleate¹³C₁₈, a critical stable isotope-labeled internal standard and tracer for researchers, scientists,
and drug development professionals. The document details methods for its analysis, a general
synthesis and purification workflow, and its application in metabolic pathway analysis.

Data Presentation: Quantitative Specifications

The isotopic purity and chemical purity of commercially available Ethyl linoleate-¹³C₁₈ are crucial parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes these key specifications.

Parameter	Specification	Source
Isotopic Enrichment	98%	Cambridge Isotope Laboratories, Inc.[1]
Chemical Purity	95%	Cambridge Isotope Laboratories, Inc.[1]

Experimental Protocols

Accurate determination of the isotopic purity of Ethyl linoleate-¹³C₁₈ relies on robust analytical methodologies. Furthermore, understanding its synthesis and purification is essential for its application.



Isotopic Purity Determination

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the isotopic enrichment of fatty acid esters.

- Sample Preparation: Ethyl linoleate-¹³C₁₈ is diluted in an appropriate organic solvent (e.g., hexane or chloroform) to a concentration suitable for GC-MS analysis.
- Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis. The GC oven temperature is programmed to separate ethyl linoleate from any potential impurities.
- Mass Spectrometry (MS): As the ethyl linoleate elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic enrichment is determined by comparing the abundance of the fully ¹³C-labeled molecular ion to any unlabeled (¹²C) or partially labeled counterparts. Correction for the natural abundance of isotopes in the unlabeled standard is necessary for accurate quantification.
- 2. Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule and can be used to confirm the position and extent of ¹³C labeling.

- Sample Preparation: A concentrated solution of Ethyl linoleate-¹³C₁₈ is prepared in a deuterated solvent (e.g., chloroform-d).
- Data Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The
 use of ¹³C-labeled ethyl linoleate allows for a significant enhancement of the signals, making
 them easily distinguishable from the natural abundance ¹³C signals of any unlabeled species.
 [2]
- Data Analysis: The chemical shifts and coupling constants in the ¹³C NMR spectrum can confirm the uniform labeling across the 18 carbons of the linoleate backbone. The relative



integrals of the ¹³C signals compared to an internal standard or a known reference can provide a quantitative measure of the isotopic enrichment.

Generalized Synthesis and Purification Workflow

While specific, detailed protocols for the commercial synthesis of uniformly labeled Ethyl linoleate-¹³C₁₈ are proprietary, a general workflow can be described based on established chemical principles.

1. Synthesis: Esterification

The synthesis of Ethyl linoleate-¹³C₁₈ involves the esterification of uniformly ¹³C-labeled linoleic acid with ethanol.

Reactants:

- Linoleic Acid-¹³C₁₈
- Ethanol (anhydrous)
- Acid catalyst (e.g., sulfuric acid)

Procedure:

- Linoleic Acid-13C18 is dissolved in an excess of anhydrous ethanol.
- A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.
- The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
- After cooling, the reaction mixture is neutralized, and the crude Ethyl linoleate-¹³C₁₈ is extracted with an organic solvent.

2. Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any potential contaminants. A multi-step purification process is typically



employed.

- Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the crude product. A silica-based sorbent can effectively separate the less polar ethyl linoleate from more polar impurities.
- High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A reversed-phase column can be used to separate the Ethyl linoleate-¹³C₁₈ from any closely related fatty acid esters. The fractions containing the pure product are collected, and the solvent is evaporated.

Visualizations

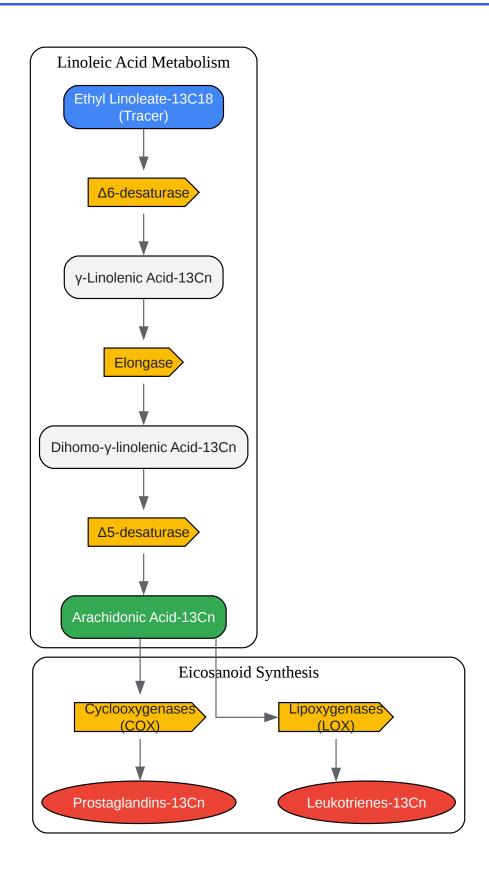
Diagrams illustrating key pathways and workflows provide a clear visual representation of the concepts discussed.



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Experimental workflow for isotopic purity determination.





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Metabolic pathway of linoleic acid to eicosanoids.



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References

- 1. Linoleic acid (18:2), ethyl ester (linoleate-U-¹Â³C⤤¾□¤â¤¤¾¬¤, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. researchgate.net [researchgate.net]
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